(2S)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of an amino group, two methoxy groups attached to a benzene ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the correct stereochemistry. Another approach is the asymmetric synthesis starting from chiral precursors. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon or other metal catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of amide or ester derivatives.
Scientific Research Applications
(2S)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the methoxy groups may enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL: The enantiomer of the compound with opposite stereochemistry.
2-Amino-2-(2,3-dimethoxyphenyl)ethanol: A racemic mixture of both enantiomers.
2-Amino-2-(3,4-dimethoxyphenyl)ethanol: A similar compound with methoxy groups at different positions on the benzene ring.
Uniqueness
(2S)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. The presence of methoxy groups at the 2 and 3 positions also distinguishes it from other analogs with different substitution patterns.
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,3-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-9-5-3-4-7(8(11)6-12)10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m1/s1 |
InChI Key |
GMSUFURUEUIACW-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H](CO)N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.